

A Comparative Spectroscopic Analysis of 2,5-Dimethoxybenzyl Chloride and Its Derivatives

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Compound of Interest

Compound Name: **2,5-Dimethoxybenzyl chloride**

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In the realm of synthetic chemistry and drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. This guide provides a detailed spectroscopic comparison of **2,5-dimethoxybenzyl chloride** and its key derivatives: 2,5-dimethoxybenzaldehyde, 2,5-dimethoxybenzyl alcohol, and 2,5-dimethoxybenzoic acid. Through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a comprehensive overview of their characteristic spectral features, supported by experimental data and protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2,5-dimethoxybenzyl chloride** and its derivatives. This comparative presentation allows for easy identification of spectral shifts and patterns corresponding to the changes in the benzylic functional group.

^1H NMR Spectroscopic Data

Solvent: CDCl_3

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2,5-Dimethoxybenzyl chloride	~7.0-6.8	m	3H	Aromatic H
4.65	s	2H	-CH ₂ Cl	
3.85	s	3H	-OCH ₃	
3.80	s	3H	-OCH ₃	
2,5-Dimethoxybenzaldehyde	10.4	s	1H	-CHO
~7.4-7.1	m	3H	Aromatic H	
3.90	s	3H	-OCH ₃	
3.85	s	3H	-OCH ₃	
2,5-Dimethoxybenzyl alcohol	~6.9-6.7	m	3H	Aromatic H
4.68	s	2H	-CH ₂ OH	
3.82	s	3H	-OCH ₃	
3.78	s	3H	-OCH ₃	
~2.0 (broad)	s	1H	-OH	
2,5-Dimethoxybenzoic acid	~10-12	s (broad)	1H	-COOH
~7.6-7.0	m	3H	Aromatic H	
3.88	s	3H	-OCH ₃	
3.80	s	3H	-OCH ₃	

¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm	Assignment
2,5-Dimethoxybenzyl chloride	~153, ~150	C-O
~128, ~114, ~112, ~111	Aromatic C-H & C-Cl	
~56.0, ~55.8	-OCH ₃	
~41.0	-CH ₂ Cl	
2,5-Dimethoxybenzaldehyde	~190	C=O
~154, ~153	C-O	
~128, ~125, ~114, ~110	Aromatic C-H & C-CHO	
~56.2, ~55.9	-OCH ₃	
2,5-Dimethoxybenzyl alcohol	~153, ~151	C-O
~129, ~114, ~112, ~111	Aromatic C-H & C-CH ₂	
~60.0	-CH ₂ OH	
~55.9, ~55.7	-OCH ₃	
2,5-Dimethoxybenzoic acid	~168	C=O
~154, ~152	C-O	
~124, ~122, ~118, ~115	Aromatic C-H & C-COOH	
~56.5, ~56.0	-OCH ₃	

Infrared (IR) Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Assignment
2,5-Dimethoxybenzyl chloride	~3000-2850	C-H stretch (aromatic & aliphatic)
	~1600, ~1500	C=C stretch (aromatic)
	~1250, ~1050	C-O stretch (ether)
	~700-600	C-Cl stretch
2,5-Dimethoxybenzaldehyde	~3000-2850	C-H stretch (aromatic & aliphatic)
	~2820, ~2720	C-H stretch (aldehyde)
	~1680	C=O stretch (aldehyde)
	~1600, ~1500	C=C stretch (aromatic)
	~1250, ~1050	C-O stretch (ether)
2,5-Dimethoxybenzyl alcohol	~3400 (broad)	O-H stretch (alcohol)
	~3000-2850	C-H stretch (aromatic & aliphatic)
	~1600, ~1500	C=C stretch (aromatic)
	~1250, ~1050	C-O stretch (ether)
2,5-Dimethoxybenzoic acid	~3300-2500 (broad)	O-H stretch (carboxylic acid)
	~3000-2850	C-H stretch (aromatic & aliphatic)
	~1700	C=O stretch (carboxylic acid)
	~1600, ~1500	C=C stretch (aromatic)
	~1250, ~1050	C-O stretch (ether)

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,5-Dimethoxybenzyl chloride	186/188 ([M] ⁺ , Cl isotope pattern)	151 ([M-Cl] ⁺), 121 ([M-Cl-CH ₂ O] ⁺)
2,5-Dimethoxybenzaldehyde	166 ([M] ⁺)	165 ([M-H] ⁺), 137 ([M-CHO] ⁺)
2,5-Dimethoxybenzyl alcohol	168 ([M] ⁺)	151 ([M-OH] ⁺), 139 ([M-CH ₂ OH] ⁺)
2,5-Dimethoxybenzoic acid	182 ([M] ⁺)	167 ([M-CH ₃] ⁺), 139 ([M-COOH] ⁺) ^{[1][2]}

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker WH-300 spectrometer or equivalent.
- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Spectra were recorded at room temperature. For ¹H NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, using an Attenuated Total Reflectance (ATR) accessory.

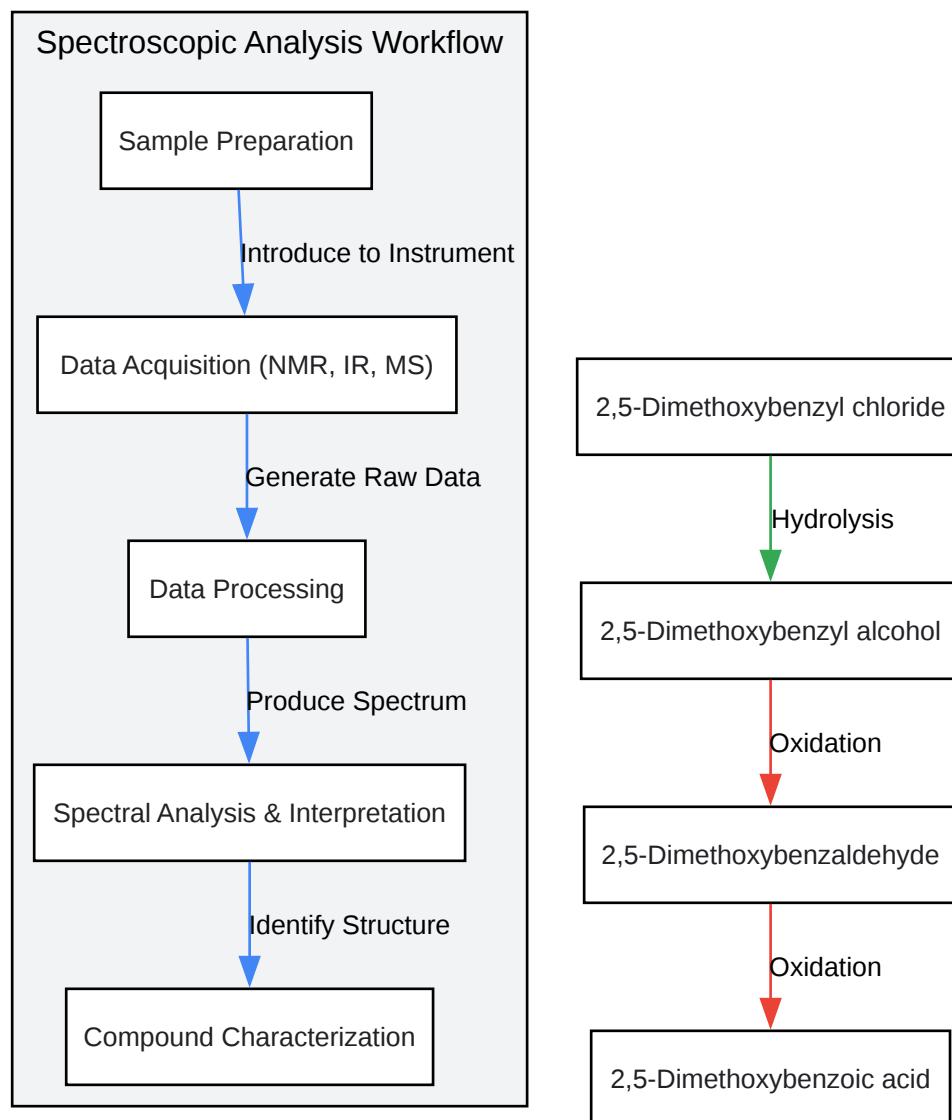
- Sample Preparation: A small amount of the solid or liquid sample was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was collected over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum was analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

- Instrumentation: Mass spectra were obtained using a mass spectrometer with Electron Ionization (EI) capability.[\[1\]](#)
- Sample Introduction: The sample was introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: The sample was ionized using a standard electron energy of 70 eV.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.[\[1\]](#)

Visualizing Relationships and Workflows

To better illustrate the connections between the analyzed compounds and the analytical process, the following diagrams are provided.



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References

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